molecular formula C11H7N3O2 B13034588 [1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid

[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid

Cat. No.: B13034588
M. Wt: 213.19 g/mol
InChI Key: GBVLWNJLPZJFBZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a fused triazole and quinoline ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-chlorocinchoninic acid with hydrazine to yield 2-hydrazinocinchoninic acid. This intermediate can then be reacted with aroylhydrazines to form the desired triazoloquinoline carboxylic acids . Another approach involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying biological activities.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating the pro-survival protein Bcl-2 . These molecular targets and pathways are crucial for its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid apart is its specific combination of the triazole and quinoline rings with a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoline-1-carboxylic acid

InChI

InChI=1S/C11H7N3O2/c15-11(16)10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H,15,16)

InChI Key

GBVLWNJLPZJFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C(=O)O

Origin of Product

United States

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